molecular formula C5H11NO B3021172 Ethyl propanimidoate CAS No. 1070-17-3

Ethyl propanimidoate

Cat. No.: B3021172
CAS No.: 1070-17-3
M. Wt: 101.15 g/mol
InChI Key: VBZCVIBBTVSYSO-UHFFFAOYSA-N
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Description

Its structure features an ethyl ester group, a benzyl-protected hydroxyl group, and a tert-butoxycarbonyl (Boc)-protected amine, making it highly versatile in nucleophilic reactions. Key characteristics include:

  • High reactivity with water, necessitating in-situ preparation and immediate use in one-pot reactions .
  • Stereochemical sensitivity, as basic conditions during synthesis (e.g., with Et₃N) induce racemization at stereogenic centers .
  • Applications in synthesizing imidazoles (via MnO₂ oxidation) and thiazoles (via reaction with cysteine derivatives) .

Properties

IUPAC Name

ethyl propanimidate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-3-5(6)7-4-2/h6H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBZCVIBBTVSYSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=N)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10459702
Record name ethyl propanimidoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10459702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1070-17-3
Record name ethyl propanimidoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10459702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl propanimidoate can be synthesized through the reaction of ethyl acetate with nitric acid or nitrous acid. This method requires strict control of reaction conditions to ensure safety and product purity . Another method involves the reaction between ethylamine and propionic acid under dehydrating conditions, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful monitoring of reaction parameters to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl propanimidoate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into primary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like ammonia (NH3) or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Propionic acid.

    Reduction: Ethylamine.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

Ethyl propanimidoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ethyl propanimidoate exerts its effects involves its interaction with various molecular targets. It can act as a nucleophile or electrophile in chemical reactions, facilitating the formation or breaking of chemical bonds. The specific pathways and targets depend on the context of its use, such as in synthetic chemistry or biological systems .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares ethyl propanimidoate with esters and amino esters of analogous structures:

Compound Name CAS Number Molecular Formula Molecular Weight Key Functional Groups Reactivity and Applications
This compound Not explicitly listed C₁₈H₂₆N₂O₅ ~350.4 g/mol Ester, imidoate, Boc-amine, benzyloxy Nucleophilic reactions, oxidation to heterocycles
Ethyl 3-(methylamino)propanoate 2213-08-3 C₆H₁₃NO₂ 131.17 g/mol Ester, methylamino Intermediate in peptide synthesis
Ethyl 2-methyl-2-(methylamino)propanoate 58743-30-9 C₇H₁₅NO₂ 145.20 g/mol Branched ester, methylamino Potential use in pharmaceuticals
Ethyl propionate 105-37-3 C₅H₁₀O₂ 102.13 g/mol Simple ester Solvent, flavoring agent

Reactivity and Stability

  • This compound: Hydrolysis Sensitivity: Rapidly converts to ethyl propionate in the presence of water, limiting its isolation . Oxidation: Forms imidazole derivatives (e.g., compound 42) using MnO₂, with yields up to 27% . Thiazole Synthesis: Reacts with H-Cys-OMe·HCl under basic conditions to form thiazoline intermediates, later oxidized to thiazoles .
  • Ethyl 3-(Methylamino)propanoate: Stability: Less reactive than this compound due to the absence of imidoate and protective groups. Safety: Requires precautions for inhalation exposure (e.g., oxygen administration if breathing is difficult) .
  • Ethyl Propionate :

    • Industrial Use : Primarily a stable solvent but poses flammability risks .

Limitations of Analogous Compounds

  • Ethyl Propionate: Limited to non-nucleophilic applications due to its simple ester structure.
  • Branched Amino Esters: Steric hindrance in ethyl 2-methyl-2-(methylamino)propanoate reduces reaction efficiency compared to linear analogs .

Biological Activity

Ethyl propanimidoate, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article synthesizes findings from various studies, focusing on its antimicrobial properties, wound healing capabilities, and other relevant biological effects.

Chemical Structure and Properties

This compound is an amide derivative characterized by the presence of an ethyl group attached to a propanimidoate moiety. Its chemical structure can be represented as follows:

C5H9NO2\text{C}_5\text{H}_9\text{NO}_2

This structure allows it to engage in various biological interactions, which are crucial for its activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound, particularly against pathogenic bacteria and fungi. A study involving the extraction of bioactive compounds from the endophytic fungus Paecilomyces sp. demonstrated significant antimicrobial effects attributed to components including this compound.

Key Findings:

  • Minimum Inhibitory Concentration (MIC) : this compound exhibited a MIC of 3.9 μg/ml against Bacillus subtilis and Pseudomonas aeruginosa, indicating strong antibacterial activity .
  • Biofilm Inhibition : The compound effectively inhibited biofilm formation in the tested strains, which is critical for preventing chronic infections .

Wound Healing Properties

The wound healing potential of this compound has also been explored. In vitro assays demonstrated that the compound promotes cellular proliferation and migration, essential processes in wound healing.

  • Cell Proliferation : this compound enhances fibroblast proliferation, which is vital for tissue regeneration.
  • Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties, reducing cytokine production and promoting a favorable environment for healing .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of this compound compared to other similar compounds:

CompoundAntimicrobial Activity (MIC μg/ml)Wound Healing ActivityNotes
This compound3.9 (Bacillus subtilis)SignificantStrong biofilm inhibition
Diisooctyl Phthalate15.6 (Pseudomonas aeruginosa)ModerateKnown for antimicrobial effects
Chloroxylenol10.0 (Staphylococcus aureus)LowCommon antiseptic

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A comprehensive analysis involving multiple pathogens revealed that this compound not only inhibits bacterial growth but also disrupts biofilm architecture, making it a candidate for treating resistant infections .
  • Wound Healing Assessment : Experimental models using earthworms demonstrated enhanced wound healing when treated with this compound, showcasing its potential as a topical agent in clinical settings .

Q & A

Q. What strategies ensure ethical and rigorous reporting of negative or inconclusive results in this compound studies?

  • Clearly document experimental conditions, including failed attempts (e.g., unsuccessful catalysts). Use supplemental materials for raw data. Discuss limitations in the context of existing literature to guide future research .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl propanimidoate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.